molecular formula C22H25NO4 B557671 Fmoc-D-homoleucine CAS No. 204320-60-5

Fmoc-D-homoleucine

Cat. No. B557671
M. Wt: 367,45 g/mole
InChI Key: UJOQOPBFLFQOJJ-HXUWFJFHSA-N
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Description

Fmoc-D-homoleucine is a white solid with a molecular formula of C22H25NO4 and a molecular weight of 367.44 . It is often used in organic synthesis .


Synthesis Analysis

Fmoc-D-homoleucine is synthesized using Fmoc-based solid-phase peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Molecular Structure Analysis

The molecular structure of Fmoc-D-homoleucine is represented by the molecular formula C22H25NO4 . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The Fmoc group in Fmoc-D-homoleucine is a base-labile protecting group used in organic synthesis . It is used as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis . The Fmoc group is removed with a piperidine solution .


Physical And Chemical Properties Analysis

Fmoc-D-homoleucine is a white solid with a molecular weight of 367.44 . It should be stored at 0-8 °C .

Scientific Research Applications

Solid Phase Peptide Synthesis (SPPS)

  • Scientific Field : Biochemistry and Peptide Therapeutics .
  • Summary of Application : Fmoc-D-homoleucine is used in the synthesis of peptides, which are biomolecules with several biological activities. Synthetic peptides are used for various studies such as cell signaling, development of epitope-specific antibodies, cell-biology, and disease biomarkers .
  • Methods of Application : The Fmoc group is used as a temporary protection for the amino group during peptide synthesis. The peptide bond is formed by coupling reagents, and the Fmoc group is removed (deprotected) in the next step. This process is repeated for each amino acid in the peptide sequence .

Hydrogel Formation

  • Scientific Field : Biomedical Engineering .
  • Summary of Application : Fmoc-D-homoleucine can be used in the formation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
  • Methods of Application : The Fmoc group contributes to the self-assembling properties of the peptides, which allows them to form a hydrogel in aqueous solution .
  • Results or Outcomes : The resulting hydrogel can be used as a scaffold for tissue engineering, supporting cell adhesion, survival, and duplication .

Biomedical Applications

  • Scientific Field : Biomedical Sciences .
  • Summary of Application : Fmoc-D-homoleucine is used in the formation of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides for potential biomedical applications .
  • Methods of Application : The Fmoc group contributes to the self-assembling properties of the peptides, which allows them to form a hydrogel in aqueous solution .
  • Results or Outcomes : The resulting hydrogel fully supports cell adhesion, survival, and duplication. These results describe a gelification process, allowed only by the correct balancing among aggregation forces within the peptide sequences .

pH-Controlled Ambidextrous Gelation

  • Scientific Field : Material Science .
  • Summary of Application : An additional Fmoc moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation with significant advantages .
  • Methods of Application : The self-assembly of Fmoc-K (Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions .
  • Results or Outcomes : The advantages of Fmoc-K (Fmoc) include pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .

Self-Supporting Hydrogels for Biomedical Applications

  • Scientific Field : Biomedical Sciences .
  • Summary of Application : Fmoc-D-homoleucine is used in the formation of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides for potential biomedical applications .
  • Methods of Application : The Fmoc group contributes to the self-assembling properties of the peptides, which allows them to form a hydrogel in aqueous solution .
  • Results or Outcomes : The resulting hydrogel fully supports cell adhesion, survival, and duplication. These results describe a gelification process, allowed only by the correct balancing among aggregation forces within the peptide sequences .

pH-Controlled Ambidextrous Gelation

  • Scientific Field : Material Science .
  • Summary of Application : An additional Fmoc moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation with significant advantages .
  • Methods of Application : The self-assembly of Fmoc-K (Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions .
  • Results or Outcomes : The advantages of Fmoc-K (Fmoc) include pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .

Safety And Hazards

Fmoc-D-homoleucine should be handled with care to avoid contact with skin and eyes . It should be stored in a well-ventilated place and kept cool . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

Future Directions

The use of Fmoc-D-homoleucine and other Fmoc-protected amino acids in the synthesis of peptides and proteins is a growing field of research . Future directions may include the development of more efficient synthesis methods and the exploration of novel applications in biomedical and other fields .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-14(2)11-12-20(21(24)25)23-22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOQOPBFLFQOJJ-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373255
Record name Fmoc-D-homoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-homoleucine

CAS RN

204320-60-5
Record name Fmoc-D-homoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Son, YS Hong, M Jang, KT Heo, B Lee… - Journal of natural …, 2017 - ACS Publications
… (11) The standards for 5-Cl-Trp and Hleu were obtained by acid hydrolysis of commercially available l-N-Boc-5-chlorotryptophan and Fmoc-d-homoleucine, respectively. LC-MS …
Number of citations: 50 pubs.acs.org
CK Schissel, CE Farquhar, A Loas… - ACS Chemical …, 2023 - ACS Publications
Peptide-mediated delivery of macromolecules in cells has significant potential therapeutic benefits, but no therapy employing cell-penetrating peptides (CPPs) has reached the market …
Number of citations: 2 pubs.acs.org

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